Tibezonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tibezonium iodide is an antiseptic compound primarily used in the mouth. It is a salt consisting of a lipophilic quaternary ammonium cation and iodide as the counterion . The compound is known for its antibacterial properties, making it effective in treating oral infections and inflammations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tibezonium iodide involves the reaction of N,N-diethyl-N-methyl-2-(2-[4-(phenylthio)phenyl]-1H-benzo[b][1,4]diazepin-4-ylthio)ethanaminium with iodide. The reaction typically occurs under controlled conditions to ensure the formation of the desired quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Tibezonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound iodide into its reduced forms.
Substitution: The iodide ion in this compound iodide can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of silver nitrate to replace the iodide ion with other anions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different quaternary ammonium salts .
Scientific Research Applications
Tibezonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antibacterial properties and effects on microbial growth.
Medicine: Applied in the treatment of oral infections, gingivitis, and dental plaque. .
Industry: Employed in the formulation of oral care products such as mouthwashes and lozenges.
Mechanism of Action
Tibezonium iodide exerts its effects through selective antibacterial activity. It targets and eliminates disease-causing bacteria in the mouth, nose, and throat, such as Streptococci, Staphylococci, Diplococci, and Corynebacteria. The compound’s lipophilic quaternary ammonium cation disrupts bacterial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antibacterial properties.
Cetylpyridinium chloride: Used in mouthwashes and lozenges for its antiseptic effects.
Chlorhexidine: A widely used antiseptic in oral care products
Uniqueness of Tibezonium Iodide
This compound iodide is unique due to its specific structure, which combines a benzodiazepine moiety with a quaternary ammonium cation. This structure imparts both antibacterial and analgesic properties, making it effective in treating oral infections and providing pain relief .
Properties
CAS No. |
54663-44-4 |
---|---|
Molecular Formula |
C28H32N3S2+ |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium |
InChI |
InChI=1S/C28H32N3S2/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23/h6-18H,4-5,19-21H2,1-3H3/q+1 |
InChI Key |
MAJFXTGRPADJLU-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4 |
Synonyms |
2-methyldiethylaminoethyl-4-p-phenylthiophenyl-3H- (1,5)benzodiazepine iodide Maxoral Rec 15-0691 thiabenzonium iodide tibenzonium iodide tibezonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.